N-(3,5-dichlorophenyl)-2-methylbenzamide
Description
N-(3,5-Dichlorophenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3,5-dichlorophenylamine moiety. This compound is synthesized via condensation reactions between 2-methylbenzoic acid (or its acyl chloride) and 3,5-dichloroaniline. The presence of electron-withdrawing chlorine atoms at the meta positions of the phenyl ring and the methyl group on the benzoyl ring influences its conformational and electronic properties. Structural studies reveal a trans conformation of the H-N-C=O unit, with dihedral angles of 14.3° (amide-benzoyl) and 44.4° (amide-aniline), resulting in a 58.3° angle between the two aromatic rings . The compound crystallizes in infinite chains stabilized by N–H⋯O hydrogen bonds, a common feature in benzamide derivatives .
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-13(9)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18) |
InChI Key |
MDYDBVFTNMPYOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solid-State Geometry
N-(3,5-Dimethylphenyl)-2-methylbenzamide
In contrast to the dichlorophenyl analog, replacing chlorine with methyl groups (3,5-dimethyl substitution) reduces steric and electronic effects. The dihedral angles between the benzoyl and aniline rings in N-(3,5-dimethylphenyl)-2-methylbenzamide are likely smaller due to the less bulky methyl substituents, though specific data are unavailable . Methyl groups, being electron-donating, may also alter intermolecular interactions compared to electron-withdrawing chlorine atoms.
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide
Meta-substituted trichloroacetamides, such as N-(3-chlorophenyl)-2,2,2-trichloro-acetamide, exhibit distinct crystal packing influenced by strong electron-withdrawing groups. For example, nitro or chlorine substituents increase lattice constants and molecular asymmetry, as seen in compounds with two molecules per asymmetric unit (e.g., 3,5-dimethylphenyl analog) . The dichlorophenyl group in N-(3,5-dichlorophenyl)-2-methylbenzamide similarly induces anisotropic crystal growth but lacks the trichloromethyl moiety, which enhances steric bulk and polarity.
Functional Group Modifications
Fluxametamide (4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[(methoxyamino)methylene]-2-methylbenzamide)
Fluxametamide incorporates an isoxazolyl ring and a methoxyiminomethyl group into the benzamide scaffold, significantly altering its bioactivity. With a molecular weight of 474.26 g/mol (C20H16Cl2F3N3O3), it acts as a GABA receptor inhibitor, exhibiting potent insecticidal properties .
RP-30228 and RP-32490
These imidazolidinecarboxamide metabolites of the fungicide Iprodione share the 3,5-dichlorophenyl moiety but replace the benzamide group with a dioxo-imidazolidine ring. RP-30228 and RP-32490 demonstrate how heterocyclic systems enhance fungicidal activity compared to simpler benzamides .
Data Table: Key Properties of Selected Benzamide Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-dichlorophenyl)-2-methylbenzamide, and how can reaction conditions be standardized for reproducibility?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-methylbenzoyl chloride with 3,5-dichloroaniline in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Optimization includes temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine to acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validation using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm aromatic proton environments and carbonyl group presence.
- IR : Peaks at ~1650–1680 cm (C=O stretch) and ~3300 cm (N-H stretch, if present).
- LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z 296.1553) .
Q. What preliminary biological assays are suitable for evaluating the antifungal activity of this compound?
- Methodology : Conduct in vitro assays against agriculturally relevant fungi (e.g., Botrytis cinerea or Fusarium spp.) using agar dilution or microplate broth dilution methods. Prepare serial dilutions (0.1–100 µg/mL) and measure inhibition zones or minimum inhibitory concentrations (MICs). Include positive controls (e.g., procymidone) and solvent controls to validate results .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) observed in analogs of this compound?
- Methodology : Perform comparative SAR studies using analogs with varied substituents (e.g., methyl vs. methoxy groups, chlorine positioning). Assess biological activity in parallel with computational modeling (e.g., molecular docking to fungal cytochrome P450 enzymes). Use QSAR models to correlate electronic (Hammett constants) and steric parameters with activity. Discrepancies may arise from differential binding affinities or metabolic stability .
Q. What experimental designs address challenges in detecting low-concentration residues of this compound in environmental samples?
- Methodology : Develop a sensitive immunoassay by synthesizing a hapten derivative (e.g., N-(3,5-dichlorophenyl)succinimide-2-hemisuccinate) for antibody generation. Optimize ELISA protocols with competitive binding assays (IC values < 1 ng/mL). Cross-validate with LC-MS/MS using MRM transitions specific to the parent compound and metabolites (e.g., hydroxylated derivatives) .
Q. How do stereochemical and geometric isomerism impact the compound’s bioactivity and stability?
- Methodology : Synthesize and isolate stereoisomers (e.g., E/Z isomers via chiral chromatography). Compare their antifungal activity and degradation rates under UV light or enzymatic conditions (e.g., liver microsomes). Use circular dichroism (CD) and X-ray crystallography to resolve absolute configurations. Note that isomer interconversion in solution may complicate data interpretation .
Q. What strategies mitigate metabolic degradation of this compound in target organisms?
- Methodology : Identify major metabolites using in vivo studies (e.g., rat models) with LC-HRMS. Modify the benzamide backbone to block hydroxylation sites (e.g., introduce electron-withdrawing groups). Evaluate metabolic stability in liver microsomes and adjust lipophilicity (logP) via substituent engineering to enhance half-life .
Q. How can molecular modeling predict off-target interactions of this compound in non-target species?
- Methodology : Perform homology modeling of non-target proteins (e.g., human acetylcholinesterase) and dock the compound using AutoDock Vina. Validate predictions with in vitro toxicity assays (e.g., MTT assay on mammalian cell lines). Prioritize modifications to reduce affinity for conserved binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
